molecular formula C16H13N3O B8398690 2-(4-Methyl-pyridin-3-yl)-1-oxo-1,2,3,4-tetrahydro-isoquinoline-7-carbonitrile

2-(4-Methyl-pyridin-3-yl)-1-oxo-1,2,3,4-tetrahydro-isoquinoline-7-carbonitrile

Cat. No.: B8398690
M. Wt: 263.29 g/mol
InChI Key: BXXYHHIRFLYOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-pyridin-3-yl)-1-oxo-1,2,3,4-tetrahydro-isoquinoline-7-carbonitrile is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)-1-oxo-3,4-dihydroisoquinoline-7-carbonitrile

InChI

InChI=1S/C16H13N3O/c1-11-4-6-18-10-15(11)19-7-5-13-3-2-12(9-17)8-14(13)16(19)20/h2-4,6,8,10H,5,7H2,1H3

InChI Key

BXXYHHIRFLYOMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCC3=C(C2=O)C=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using analogous reaction conditions as described in Example 1, 1-oxo-1,2,3,4-tetrahydro-isoquinoline-7-carbonitrile (I-32c: 120 mg, 0.6976 mmol) was reacted with 3-iodo-4-methyl-pyridine (152.7 mg, 0.6976 mmol), 1,4-dioxane (5 mL), copper iodide (13.2 mg, 0.06976 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (40 mL, 0.2092 mmol) and potassium phosphate (369.7 mg, 1.744 mmol) to afford the crude product. Purification by column chromatography on silica gel (80% ethylacetate in hexane) afforded 70 mg of the product (38.14% yield).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
152.7 mg
Type
reactant
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
369.7 mg
Type
reactant
Reaction Step Two
Quantity
13.2 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
38.14%

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